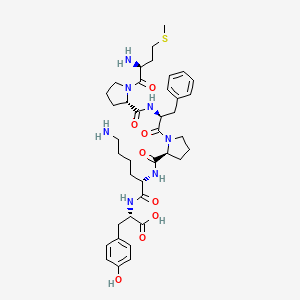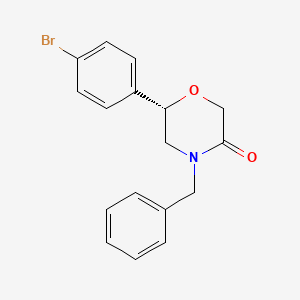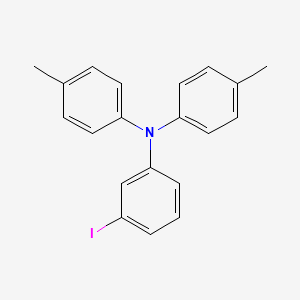![molecular formula C20H16N4O3 B14179623 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide) CAS No. 920976-27-8](/img/structure/B14179623.png)
N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with two acryloylamino phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole typically involves the reaction of 4-aminoacetophenone with acryloyl chloride to form 4-(acryloylamino)acetophenone. This intermediate is then cyclized with hydrazine hydrate to yield the desired oxadiazole derivative. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acryloyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the acryloyl groups can yield the corresponding amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of high-performance polymers and materials with unique properties such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The acryloyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of their function. Additionally, the oxadiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its molecular targets.
Comparación Con Compuestos Similares
- 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole is unique due to the presence of acryloyl groups, which impart additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
920976-27-8 |
|---|---|
Fórmula molecular |
C20H16N4O3 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[4-[5-[4-(prop-2-enoylamino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H16N4O3/c1-3-17(25)21-15-9-5-13(6-10-15)19-23-24-20(27-19)14-7-11-16(12-8-14)22-18(26)4-2/h3-12H,1-2H2,(H,21,25)(H,22,26) |
Clave InChI |
DHSPOCUGKIHIKB-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)

![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)

![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)



![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
